

Toxicological Assessment of 4-Oxo Ticlopidine-d4: A Framework for Evaluation

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Compound of Interest

Compound Name: 4-Oxo Ticlopidine-d4

Cat. No.: B12431744

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Disclaimer: There is currently no publicly available toxicological data for **4-Oxo Ticlopidine-d4**. This document provides a comprehensive framework for its toxicological assessment, based on the known profile of the parent compound, Ticlopidine, and established regulatory guidelines for the safety testing of drug metabolites.

Executive Summary

This technical guide outlines a proposed strategy for the comprehensive toxicological assessment of **4-Oxo Ticlopidine-d4**, a deuterated metabolite of the antiplatelet agent Ticlopidine. Due to the absence of direct safety data for this metabolite, this guide draws upon the well-documented toxicological profile of Ticlopidine, which includes risks of hematotoxicity and hepatotoxicity. The proposed assessment encompasses a tiered approach, beginning with in silico and in vitro analyses and progressing to targeted in vivo studies, as warranted. This framework is designed for researchers, scientists, and drug development professionals to ensure a thorough evaluation of the potential risks associated with **4-Oxo Ticlopidine-d4**.

Introduction to Ticlopidine and its Metabolism

Ticlopidine is a thienopyridine antiplatelet agent that irreversibly inhibits the P2Y₁₂ adenosine diphosphate (ADP) receptor on platelets, thereby preventing platelet aggregation. It is a prodrug that requires hepatic metabolism to form its active metabolite. Ticlopidine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, including CYP3A4, CYP2C19, and CYP2B6^[1]. This biotransformation leads to the formation of numerous metabolites, including 4-Oxo Ticlopidine.

Metabolic Pathway of Ticlopidine

The metabolic conversion of Ticlopidine is complex. While the primary focus of many studies has been on the formation of the active metabolite, other pathways, including oxidation of the ticlopidine ring, are also significant. The formation of 4-Oxo Ticlopidine is a result of such oxidative metabolism.

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References

- 1. Comparison of In Vitro Metabolism of Ticlopidine by Human Cytochrome P450 2B6 and Rabbit Cytochrome P450 2B4 - PMC [pmc.ncbi.nlm.nih.gov]
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